molecular formula C13H27NO B13253139 3-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol

3-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol

Cat. No.: B13253139
M. Wt: 213.36 g/mol
InChI Key: KAQXLSAOMMGBQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol is an organic compound with the molecular formula C13H27NO This compound features a cyclohexane ring substituted with a methyl group and an isopropyl group, along with an amino group attached to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol typically involves the reaction of 5-methyl-2-(propan-2-yl)cyclohexylamine with propanol under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, is common to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-(propan-2-yl)cyclohexylamine: A precursor in the synthesis of the compound.

    Cyclohexanol: Shares a similar cyclohexane ring structure.

    Isopropylamine: Contains the isopropyl group found in the compound.

Uniqueness

3-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H27NO

Molecular Weight

213.36 g/mol

IUPAC Name

3-[(5-methyl-2-propan-2-ylcyclohexyl)amino]propan-1-ol

InChI

InChI=1S/C13H27NO/c1-10(2)12-6-5-11(3)9-13(12)14-7-4-8-15/h10-15H,4-9H2,1-3H3

InChI Key

KAQXLSAOMMGBQJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)NCCCO)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.